N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine
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Overview
Description
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine is a synthetic compound that belongs to the class of tyrosine derivatives It is characterized by the presence of a hydroxy group, a decyloxy group, and a tyrosine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine typically involves the condensation of tyrosine with a glycidyl ether derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of Glycidyl Ether: The glycidyl ether is synthesized from the corresponding alcohol (decanol) through a reaction with epichlorohydrin.
Condensation Reaction: The glycidyl ether is then reacted with tyrosine in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted tyrosine derivatives.
Scientific Research Applications
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine involves its interaction with specific molecular targets and pathways. The hydroxy and decyloxy groups play a crucial role in its binding affinity and activity. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect membrane properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Hydroxy-3-(octyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
Uniqueness
N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine is unique due to its specific chain length (decyloxy group), which influences its physicochemical properties and biological activity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, binding affinity, and biological effects.
Properties
CAS No. |
918886-06-3 |
---|---|
Molecular Formula |
C22H37NO5 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H37NO5/c1-2-3-4-5-6-7-8-9-14-28-17-20(25)16-23-21(22(26)27)15-18-10-12-19(24)13-11-18/h10-13,20-21,23-25H,2-9,14-17H2,1H3,(H,26,27)/t20?,21-/m0/s1 |
InChI Key |
DBTVFKRIOOSMQW-LBAQZLPGSA-N |
Isomeric SMILES |
CCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
Origin of Product |
United States |
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